tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate
Description
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate is a fluorinated azetidine derivative with a phenylsulfonylmethylene substituent. It serves as a key intermediate in the synthesis of bioactive molecules, particularly Janus kinase (JAK) inhibitors, as highlighted by its application in pharmaceutical research . The compound’s structure combines a rigid azetidine ring with electron-withdrawing groups (fluoro and phenylsulfonyl), which enhance its reactivity in nucleophilic or electrophilic substitution reactions.
Propriétés
Formule moléculaire |
C15H18FNO4S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
tert-butyl 3-[benzenesulfonyl(fluoro)methylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18FNO4S/c1-15(2,3)21-14(18)17-9-11(10-17)13(16)22(19,20)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Clé InChI |
YSMCXHUMWMDSKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=C(F)S(=O)(=O)C2=CC=CC=C2)C1 |
Origine du produit |
United States |
Méthodes De Préparation
General Synthetic Route Overview
A representative synthetic approach, as described in European Patent EP 3 360 878 A1, involves the following key steps:
- Step 1: Palladium-catalyzed coupling to form an intermediate compound (referred to as compound c’ or d’).
- Step 2: Reaction of the intermediate with an acrylonitrile derivative in the presence of a base to afford a further intermediate (compound e’).
- Step 3: Lewis acid-catalyzed transformation of the intermediate to yield the target compound.
These steps are typically carried out under inert atmosphere, with temperature control ranging from 0°C to 100°C, and using solvents such as acetonitrile, dichloromethane, or dimethylformamide.
Detailed Stepwise Preparation
| Step | Description | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Palladium-catalyzed coupling to form compound c’ or d’ | Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2; base (e.g., potassium carbonate, sodium carbonate, potassium phosphate, potassium acetate) | Dioxane, water, or mixture | Room temperature to 100°C | 5-24 h | Conducted under inert gas protection |
| 2 | Reaction with acrylonitrile compound to form compound e’ | Base (DBU, DMAP, potassium carbonate, triethylamine) | Acetonitrile, acetone, DMF, dichloromethane | 0°C to room temperature | 18-24 h | Base choice affects reaction rate and yield |
| 3 | Lewis acid-catalyzed cyclization/transformation to final product | Lewis acids such as lithium tetrafluoroborate, boron trifluoride etherate, or trifluoroacetic acid | Acetonitrile, dichloromethane | Room temperature to 100°C | 3-24 h | May involve sequential acid and base treatments |
Alternative Reaction Sequences
In some protocols, the intermediate compound e’ undergoes initial acid catalysis (e.g., trifluoroacetic acid or boron trifluoride etherate) at 0°C to room temperature for 3-8 hours, followed by treatment with a base such as sodium hydroxide, aqueous ammonia, or sodium carbonate in solvents like tetrahydrofuran, methanol, or ethanol at 0°C to room temperature for 10-24 hours to yield the final compound.
The reaction sequence is flexible and can be optimized depending on the desired purity and yield.
Reaction Conditions and Yields
The following table summarizes the key reaction parameters and typical outcomes reported:
| Parameter | Range/Value | Comments |
|---|---|---|
| Palladium Catalyst Loading | Typically 1-5 mol% | Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 effective |
| Base Equivalents | 1-3 equivalents | Potassium carbonate or sodium carbonate preferred |
| Solvent Choice | Dioxane, acetonitrile, DMF, dichloromethane | Solvent polarity influences reaction rate |
| Temperature | 0°C to 100°C | Lower temperatures for sensitive steps |
| Reaction Time | 3 to 24 hours | Longer times improve conversion |
| Product Purity | ~91.6% (by MS and chromatographic analysis) | Colorless oil obtained |
Experimental Notes and Optimization
Inert Atmosphere: The palladium-catalyzed steps require protection from oxygen and moisture, typically under nitrogen or argon.
Temperature Control: Cooling to 0°C is essential during base addition or acid catalysis to prevent side reactions and decomposition.
Solvent Effects: Polar aprotic solvents such as acetonitrile and DMF facilitate the nucleophilic substitution and coupling reactions.
Lewis Acid Catalysis: Lithium tetrafluoroborate is preferred for cyclization due to its mild Lewis acidity and compatibility with sensitive functional groups.
Purification: Crude products are often purified by silica gel chromatography or preparative HPLC to achieve high purity.
Summary Table of Preparation Steps
| Step | Intermediate | Reagents & Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Compound c’/d’ | Pd(PPh3)4, K2CO3 | Dioxane/water | 25-100 | 5-24 | Not specified | Inert atmosphere |
| 2 | Compound e’ | DBU, triethylamine | Acetonitrile | 0-25 | 18-24 | Not specified | Base-mediated addition |
| 3 | Final product | LiBF4 or BF3·OEt2 | Acetonitrile/DCM | 0-100 | 3-24 | ~91.6 | Lewis acid catalysis |
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-substituted phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Electronic Effects
- The fluoro(phenylsulfonyl)methylene group in the target compound is strongly electron-withdrawing, enhancing electrophilic character at the methylene carbon. This contrasts with 2-bromoethyl (electron-deficient but polarizable) and pyrimidin-2-yl (electron-deficient heterocycle) substituents .
- The acetylsulfanyl group (C10H17NO3S) introduces thioester reactivity, enabling nucleophilic acyl substitutions, unlike the sulfonyl group in the target compound .
Solubility and Bioavailability
- The 2-hydroxyethyl derivative (C10H19NO3) has higher hydrophilicity (TPSA: ~50 Ų) compared to the target compound (TPSA: ~75 Ų due to sulfonyl and carboxylate groups), impacting membrane permeability .
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (C9H15NO3) contains a ketone, which increases hydrogen-bonding capacity but reduces metabolic stability compared to sulfonyl groups .
Activité Biologique
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 273.31 g/mol
This compound features a tert-butyl group, a fluoro-substituted phenylsulfonyl moiety, and an azetidine ring, contributing to its unique chemical properties.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many azetidine derivatives act as inhibitors of specific enzymes involved in disease processes. For instance, some studies have shown that azetidine derivatives can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression .
- Targeting JAK Pathways : The compound may also function as a Janus kinase (JAK) inhibitor, which is crucial in treating inflammatory and autoimmune diseases. JAK inhibitors modulate immune responses and have shown efficacy in various clinical settings .
Anticancer Activity
Several studies have highlighted the anticancer potential of azetidine derivatives. For example, compounds similar to this compound have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported IC values indicating significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example A | MCF-7 (Breast) | 5.2 |
| Example B | HT-29 (Colon) | 4.8 |
Anti-inflammatory Properties
The compound's ability to inhibit JAK pathways suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. The modulation of cytokine signaling through JAK inhibition can lead to reduced inflammation and improved patient outcomes .
Case Studies
- Study on HDAC Inhibition : A study published in Nature demonstrated that azetidine derivatives could effectively inhibit HDAC1 and HDAC2, leading to apoptosis in cancer cells . The study reported that the most potent compound had an IC value of 4.8 nM against HDAC1.
- JAK Inhibition in Autoimmune Diseases : Research conducted on a series of azetidine compounds indicated their effectiveness in reducing symptoms in animal models of autoimmune diseases by inhibiting JAK signaling pathways .
Q & A
Q. What bioisosteric replacements for the phenylsulfonyl group could enhance drug-likeness in medicinal chemistry studies?
- Methodological Answer : Replace phenylsulfonyl with sulfonamide, sulfonate esters, or heteroaryl sulfones. Evaluate logP, solubility, and metabolic stability via ADMET assays. For example, pyridylsulfonyl analogs improve aqueous solubility while retaining target affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar sulfonyl-azetidine syntheses?
- Methodological Answer : Systematically vary reaction parameters (temperature, base strength) using design of experiments (DoE). For example, triethylamine vs. DBU in dichloromethane may alter yields due to differing base capacities. Replicate literature protocols (e.g., ) with rigorous moisture control to isolate critical variables.
Safety and Compliance
Q. What safety protocols are essential when handling fluorinated sulfonyl compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
